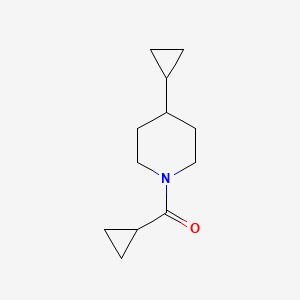
Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl compounds, which are known for their unique chemical properties and diverse biological activities.
Mechanism of Action
The exact mechanism of action of Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in disease progression. The compound has been shown to modulate various signaling pathways and cellular processes, leading to the inhibition of tumor growth, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and quality can be controlled through optimization of the reaction conditions. The compound has also been shown to be stable under various storage conditions, making it suitable for long-term experiments. However, the main limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Further studies are also needed to elucidate the exact mechanism of action of the compound and its effects on various cellular processes. Finally, the development of novel formulations and delivery methods for this compound could improve its bioavailability and efficacy in clinical applications.
Synthesis Methods
The synthesis of Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone involves the reaction of cyclopropylamine and 4-cyclopropylpiperidin-1-ylmethanol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
Cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against several diseases, including cancer, neurological disorders, and infectious diseases. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.
properties
IUPAC Name |
cyclopropyl-(4-cyclopropylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c14-12(11-3-4-11)13-7-5-10(6-8-13)9-1-2-9/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVBLBALXNAOCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

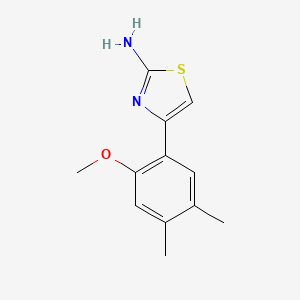

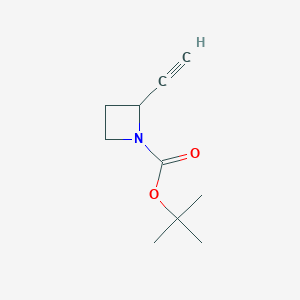

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)
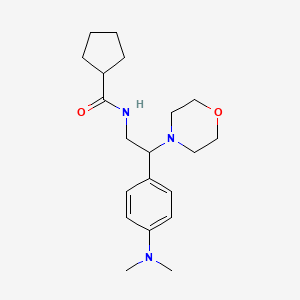
![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)
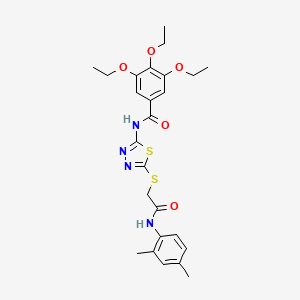
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)
![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)
